Pyrazole, 5-amino-3-ethyl-1-isopropyl-4-methyl-
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Overview
Description
Pyrazole, 5-amino-3-ethyl-1-isopropyl-4-methyl-, is a heterocyclic compound with a pyrazole ring structure Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 5-amino-3-ethyl-1-isopropyl-4-methyl-pyrazole, typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for pyrazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 5-amino-3-ethyl-1-isopropyl-4-methyl-, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrazole ring .
Scientific Research Applications
Pyrazole, 5-amino-3-ethyl-1-isopropyl-4-methyl-, has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of pyrazole, 5-amino-3-ethyl-1-isopropyl-4-methyl-, involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazoles, such as:
- 3-amino-1-methylpyrazole
- 5-amino-1-methylpyrazole-4-carboxylate
- 4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide .
Uniqueness
The combination of an amino group, ethyl, isopropyl, and methyl substituents provides a unique scaffold for further functionalization and exploration in various fields .
Properties
CAS No. |
21018-60-0 |
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Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-ethyl-4-methyl-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-5-8-7(4)9(10)12(11-8)6(2)3/h6H,5,10H2,1-4H3 |
InChI Key |
AMBTZENTLFRRQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C)N)C(C)C |
Origin of Product |
United States |
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